
4,5-Dimethyl-2-(4-pyridinylmethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2-(4-pyridinylmethoxy)aniline, also known as DMMPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2-(4-pyridinylmethoxy)aniline has been found to have a variety of scientific research applications, including its use as a fluorescent probe for the detection of metal ions. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, this compound has been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-2-(4-pyridinylmethoxy)aniline is complex and involves a variety of biochemical and physiological processes. This compound has been found to interact with a number of different proteins and enzymes in the body, including acetylcholinesterase, butyrylcholinesterase, and metal ions. This compound has also been shown to affect the levels of certain neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of certain neurotransmitters in the brain, which can have a variety of effects on mood, cognition, and behavior. Additionally, this compound has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4,5-Dimethyl-2-(4-pyridinylmethoxy)aniline for lab experiments is its ability to act as a fluorescent probe for the detection of metal ions. This property makes it useful for a variety of applications, including the detection of heavy metal contamination in environmental samples. However, this compound also has a number of limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are a number of future directions for research on 4,5-Dimethyl-2-(4-pyridinylmethoxy)aniline, including its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, further investigation into the compound's mechanism of action and its effects on neurotransmitter levels in the brain may lead to the development of new treatments for a variety of neurological disorders. Finally, research into the synthesis and properties of this compound derivatives may lead to the development of new, more effective fluorescent probes and other scientific research tools.
Synthesemethoden
4,5-Dimethyl-2-(4-pyridinylmethoxy)aniline can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenol with 4-chloropyridine in the presence of a base, such as potassium carbonate. This reaction yields 4,5-dimethyl-2-(4-pyridinylmethoxy)phenol, which can then be converted to this compound through a series of steps involving oxidation and reduction reactions.
Eigenschaften
Molekularformel |
C14H16N2O |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
4,5-dimethyl-2-(pyridin-4-ylmethoxy)aniline |
InChI |
InChI=1S/C14H16N2O/c1-10-7-13(15)14(8-11(10)2)17-9-12-3-5-16-6-4-12/h3-8H,9,15H2,1-2H3 |
InChI-Schlüssel |
CVLROTPFWLTRGB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)OCC2=CC=NC=C2)N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)OCC2=CC=NC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



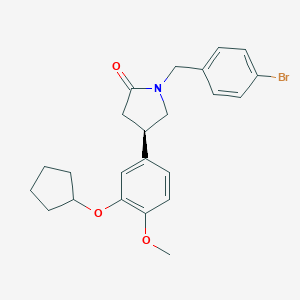
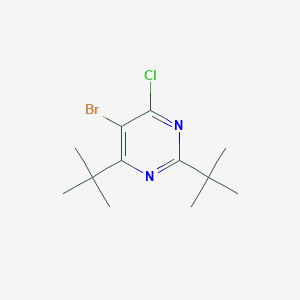
![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)
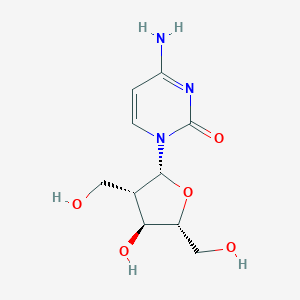
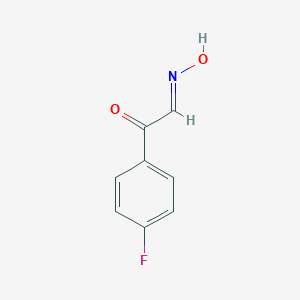

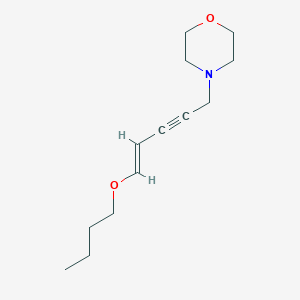
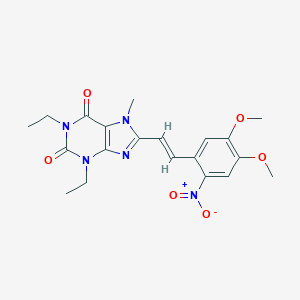
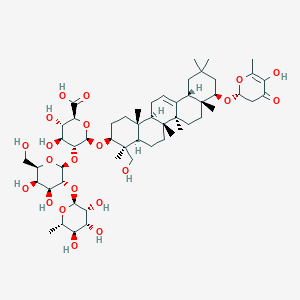
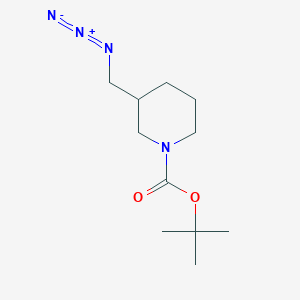
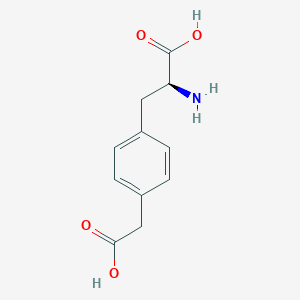
![(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile](/img/structure/B232629.png)

